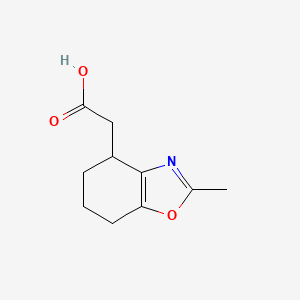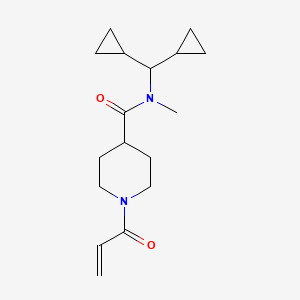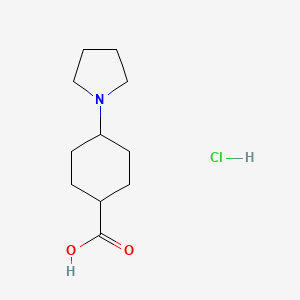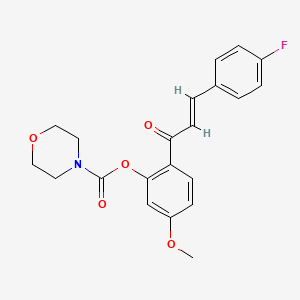
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid” is a chemical with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as 4-Benzoxazoleacetic acid, 4,5,6,7-tetrahydro-2-methyl- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Metal Complexes and Biological Studies
Overview:2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid: (also known as 6-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid or simply MTBA) is a compound with intriguing properties. Let’s explore its applications:
A. Metal Complexes: The synthesis of metal complexes using MTBA as a ligand has garnered attention. For instance, Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) complexes have been prepared using a novel azo ligand derived from MTBA. These complexes were characterized using various spectroscopic techniques . The ligand’s structure and its ability to coordinate with metal ions make it promising for further studies.
B. Biological Studies:Synthetic Applications
A. Synthesis of N-Acylated Thiazole Derivatives: MTBA derivatives have been employed in the synthesis of N-(2-acylamino-benzyl or 2-acylamino-heterocyclic-methyl)thiazoles. These compounds are potential antithrombotic agents and may find applications in the field of thrombosis research .
General Solvent Applications
A. Dimethylpropylene Urea (DMPU) Solvent: MTBA can be used as a solvent for dimethylpropylene urea (DMPU). DMPU is employed in various reactions, including N-alkylation of amines and alkoxylation of aldehydes. Additionally, it serves as a general solvent for the synthesis of poly(arylene ether) compounds .
作用機序
Target of Action
The primary targets of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid It is plausible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.
Result of Action
The molecular and cellular effects of the action of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid Related compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
特性
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMWEGJHMFOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)
![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B2690925.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)



![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)
![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)